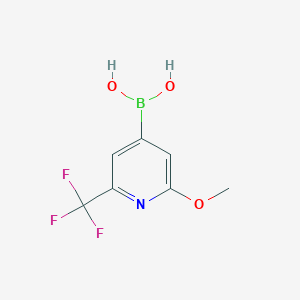
2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid
説明
“2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid” is a chemical compound with the CAS Number: 1605331-76-7 . It has a molecular weight of 220.94 . The IUPAC name for this compound is 2-methoxy-6-(trifluoromethyl)-4-pyridinylboronic acid .
Synthesis Analysis
The synthesis of “2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid” and similar compounds often involves Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The InChI code for “2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid” is 1S/C7H7BF3NO3/c1-15-6-3-4 (8 (13)14)2-5 (12-6)7 (9,10)11/h2-3,13-14H,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
“2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid” can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura coupling , a reaction that conjoins chemically differentiated fragments with the metal catalyst .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.94 . It is stored in a freezer to maintain its stability .
科学的研究の応用
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is synthesized and used as a chemical intermediate for the synthesis of several crop-protection products .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Suzuki–Miyaura Coupling
- Application : Boronic acids are used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
3. Synthesis of Metal-Organic Frameworks (MOFs)
- Application : Trifluoromethylpyridines are used in the synthesis of MOFs .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The outcomes of this application were not detailed in the source .
4. Synthesis of HIV-1 Protease Inhibitors
- Application : Pyridinylboronic acids are used in the preparation of HIV-1 protease inhibitors .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The outcomes of this application were not detailed in the source .
5. Synthesis of Potential Cancer Therapeutics
- Application : Pyridinylboronic acids are used in the synthesis of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The outcomes of this application were not detailed in the source .
6. Synthesis of Agrochemical Compounds
- Application : Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical compounds .
- Method : The synthesis of TFMP intermediates involves various chemical reactions. For example, one method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
4. Palladium-Catalyzed Suzuki-Miyaura Coupling
- Application : Pyridinylboronic acids are used in palladium-catalyzed Suzuki-Miyaura coupling reactions .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The outcomes of this application were not detailed in the source .
5. Microwave Irradiation
- Application : Pyridinylboronic acids are used in ligand-free palladium-catalyzed Suzuki coupling reaction under microwave irradiation .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The outcomes of this application were not detailed in the source .
6. Synthesis of Agrochemical Compounds
- Application : Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical compounds .
- Method : The synthesis of TFMP intermediates involves various chemical reactions. For example, one method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
将来の方向性
“2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid” and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for this compound and its derivatives is expected to increase in the future .
特性
IUPAC Name |
[2-methoxy-6-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-6-3-4(8(13)14)2-5(12-6)7(9,10)11/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPJQGHMUXHGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)OC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)
![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1403165.png)
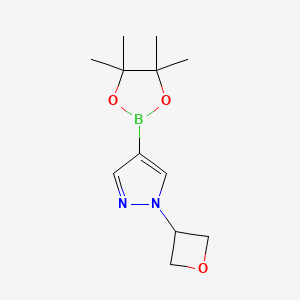
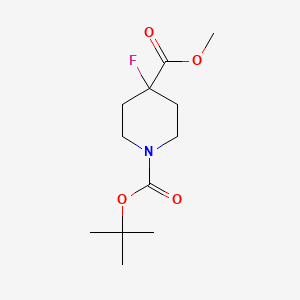
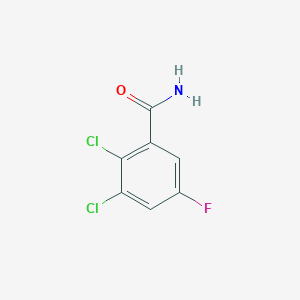
![Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1403173.png)
![1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride](/img/structure/B1403174.png)
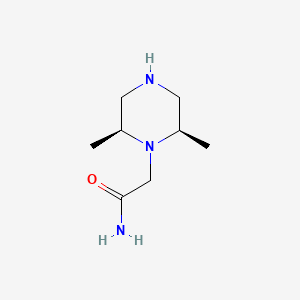
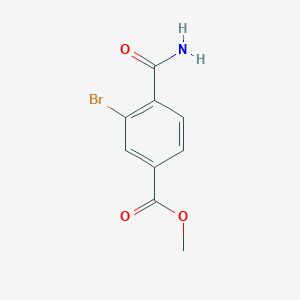
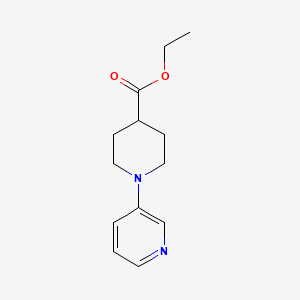
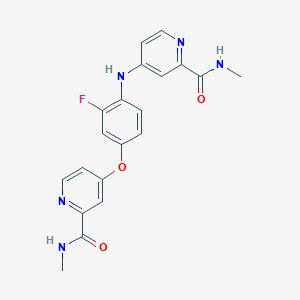

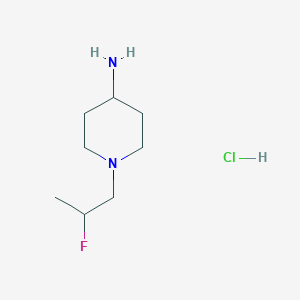
![5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1403185.png)